Product packaging for 2,3-Dibromo-1,8-naphthyridine(Cat. No.:CAS No. 52626-31-0)

2,3-Dibromo-1,8-naphthyridine

Cat. No.: B2454713
CAS No.: 52626-31-0
M. Wt: 287.942
InChI Key: LZRRFDUORMALBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,3-Dibromo-1,8-naphthyridine is a useful research compound. Its molecular formula is C8H4Br2N2 and its molecular weight is 287.942. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4Br2N2 B2454713 2,3-Dibromo-1,8-naphthyridine CAS No. 52626-31-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dibromo-1,8-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2N2/c9-6-4-5-2-1-3-11-8(5)12-7(6)10/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRRFDUORMALBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(N=C2N=C1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of the 1,8 Naphthyridine Core in Modern Heterocyclic Synthesis

The 1,8-naphthyridine (B1210474) ring system, consisting of two fused pyridine (B92270) rings, is a significant structural motif in modern chemistry. kthmcollege.ac.inacs.org Its importance stems from a combination of its rigid, planar structure and the presence of two nitrogen atoms in close proximity, which can act as hydrogen bond acceptors or metal coordinating sites. d-nb.info These features are crucial for its interaction with biological targets and its application in materials science. kthmcollege.ac.ind-nb.info

The development of synthetic methods for 1,8-naphthyridines, such as the Friedländer annulation, has been a long-standing area of interest, with modern approaches focusing on greener and more efficient strategies. acs.orgrsc.orgresearchgate.netnih.gov The core is a key component in a range of pharmacologically active molecules, including antibacterial agents like Gemifloxacin and the anti-tumor agent Vosaroxin. kthmcollege.ac.in The wide applicability of the 1,8-naphthyridine scaffold in medicinal chemistry and materials science has spurred considerable interest in developing methods for its synthesis and functionalization. kthmcollege.ac.inacs.org

Table 1: Notable Applications of the 1,8-Naphthyridine Core

Application AreaExamples of Compounds/DerivativesSignificance
Medicinal Chemistry Gemifloxacin, Vosaroxin, Nalidixic AcidAntibacterial, anti-tumor, and HIV inhibitory activities. kthmcollege.ac.in
Materials Science Fluorescent probes, Ligands for metal complexesUsed in light-emitting diodes, dye-sensitized solar cells, and as molecular sensors. kthmcollege.ac.ind-nb.info
Catalysis Bidentate ligandsThe two nitrogen atoms can coordinate with metal centers, influencing catalytic activity. d-nb.info

Strategic Importance of Halogenation, Specifically Bromination at C2 and C3 Positions, for Diverse Chemical Transformations

Halogenated heterocyclic compounds are cornerstones of synthetic chemistry, serving as versatile intermediates for the introduction of a wide array of functional groups. The bromination of the 1,8-naphthyridine (B1210474) core, particularly at the C2 and C3 positions to yield 2,3-Dibromo-1,8-naphthyridine, is of significant strategic importance. The carbon-bromine bonds on the electron-deficient naphthyridine ring are activated towards various chemical transformations.

The bromine atoms at the C2 and C3 positions can be selectively displaced by nucleophiles or can participate in a range of transition metal-catalyzed cross-coupling reactions. These reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings, allow for the introduction of aryl, heteroaryl, amino, and alkynyl groups, respectively. nih.govacs.orgmdpi.comresearchgate.net This functionalization is crucial for building molecular complexity and for tuning the electronic and steric properties of the final compounds.

The differential reactivity of the bromine atoms, influenced by their electronic environment within the naphthyridine ring, can potentially allow for sequential and site-selective functionalization. For instance, the C2 position is generally more electron-deficient and thus more susceptible to nucleophilic attack or oxidative addition in catalytic cycles. wur.nl This provides a powerful tool for the regioselective synthesis of di-substituted 1,8-naphthyridines, which would be challenging to achieve through direct synthesis. The ability to perform these transformations under mild conditions further enhances the utility of this compound as a building block. researchgate.net

Overview of Research Trajectories for Multi Halogenated Naphthyridine Scaffolds

Direct Halogenation Protocols and Regioselective Bromination Strategies

The direct bromination of the parent 1,8-naphthyridine (B1210474) ring to achieve the 2,3-dibromo substitution pattern is a challenging endeavor due to the electronic nature of the heterocyclic system. The pyridine (B92270) rings are electron-deficient, which generally deactivates them towards electrophilic aromatic substitution. When substitution does occur, it is often directed to specific positions based on the directing effects of the nitrogen atoms and any existing substituents.

Achieving regioselective bromination to yield the 2,3-dibromo isomer specifically is complex. Research often focuses on the halogenation of substituted naphthyridine precursors where existing functional groups can direct the incoming bromine atoms. For instance, the bromination of certain 1,8-naphthyridinone derivatives has been explored, where the carbonyl group influences the position of electrophilic attack. Direct bromination of a nalidixic acid ethyl ester, a related naphthyridone structure, has been accomplished using bromine in acetic acid. clockss.org

Strategies to control regioselectivity may involve:

Use of Substituted Precursors: Introducing directing groups onto the naphthyridine ring to activate or deactivate specific positions towards bromination.

Metal-Assisted C-H Activation: While noted as underutilized in naphthyridines, palladium-catalyzed C-H activation presents a potential pathway for late-stage, site-selective bromination.

Multi-step Synthesis: A more common approach involves synthesizing a precursor with leaving groups (like chloro groups) at the desired positions, which can then be substituted, or building the ring with the desired substitution pattern from the outset.

The synthesis of related brominated naphthyridines, such as 2-bromo-7-(bromomethyl)-1,8-naphthyridine, typically involves the bromination of a pre-functionalized naphthyridine, like 7-methyl-1,8-naphthyridine, using reagents such as N-bromosuccinimide (NBS). smolecule.com This underscores the common strategy of functionalizing a pre-built naphthyridine core rather than direct, multi-bromination of the parent heterocycle.

Multi-Component Reactions and Sequential Transformations for 1,8-Naphthyridine Construction

Given the challenges of direct halogenation, many synthetic routes focus on first constructing the 1,8-naphthyridine skeleton, which can then be functionalized. Classical condensation reactions are fundamental to this approach.

Friedländer Condensation and its Variants in Naphthyridine Assembly

The Friedländer synthesis is a cornerstone for the formation of quinolines and their aza-analogs, including 1,8-naphthyridines. This reaction involves the condensation of a 2-aminoaromatic aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone, ester, or nitrile). sphinxsai.com For 1,8-naphthyridines, the typical starting material is 2-aminonicotinaldehyde. sphinxsai.comnih.govniscpr.res.in The reaction is generally catalyzed by an acid or a base. sphinxsai.comconnectjournals.com

Numerous variations of the Friedländer condensation have been developed to improve yields, shorten reaction times, and employ milder conditions. These variants often differ in the choice of catalyst and reaction medium.

CatalystReactant 2 (with 2-aminonicotinaldehyde)Solvent/ConditionKey FeaturesYieldReference(s)
PiperidineActive methylene (B1212753) compoundsMethanol / MicrowaveRapid synthesis, improved yieldsHigh niscpr.res.in
Ammonium (B1175870) SulphamateCarbonyl compounds with α-methylene groupSolid-state / GrindingEnvironmentally benign, simple procedureHigh sphinxsai.com
Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O)Carbonyl compounds with α-methylene groupSolvent-free / GrindingReusable catalyst, rapid, high purityHigh connectjournals.com
Choline (B1196258) Hydroxide (B78521) (ChOH)Active methylene carbonyl groupsWaterMetal-free, nontoxic, biocompatible ionic liquidExcellent nih.govacs.org
1,4-Diazabicyclo[2.2.2]octane (DABCO)Carbonyl compounds with α-methylene groupSolvent-free / MicrowaveEco-friendly, rapid74-86% tsijournals.com

These methods produce a substituted 1,8-naphthyridine ring that would require subsequent halogenation steps to yield this compound.

Doebner Reaction and Analogous Cyclization Pathways for Naphthyridine Ring Formation

The Doebner reaction, a variation of the Doebner-von Miller reaction, synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid. iipseries.org This methodology has been adapted for the synthesis of 1,8-naphthyridines. A key study demonstrated that using 2,6-diaminopyridine (B39239) in a Doebner reaction with benzaldehyde (B42025) and pyruvic acid could successfully produce a 1,8-naphthyridine derivative. oregonstate.edu

The success of this cyclization depends heavily on the electronic properties of the pyridine starting material. The presence of a strong electron-releasing group, such as the second amino group in 2,6-diaminopyridine, is crucial to activate the C-3 position of the pyridine ring for nucleophilic attack, leading to the formation of the second ring and thus the 1,8-naphthyridine scaffold. oregonstate.edu In contrast, starting materials with less activating groups, like 2-amino-6-methylpyridine, were found to be ineffective in promoting the desired ring closure. oregonstate.edu This highlights the specific substrate requirements for constructing the 1,8-naphthyridine system via this pathway.

Palladium-Catalyzed C-C and C-N Bond Formation as Pre- or Post-Bromination Steps

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic compounds, including 1,8-naphthyridines. These reactions can be employed either to elaborate a pre-brominated naphthyridine (post-bromination) or to build a complex, substituted naphthyridine prior to a final bromination step. Halogenated naphthyridines, such as chloro- or bromo-derivatives, are excellent substrates for these transformations. clockss.org

Key palladium-catalyzed reactions applied to the 1,8-naphthyridine scaffold include:

Reaction TypeSubstrate ExampleCoupling PartnerCatalyst System (Example)Product TypeReference(s)
Suzuki Coupling 6-Bromo- or 7-chloro-naphthyridine derivativesArylboronic acidsPd(PPh₃)₄ / Na₂CO₃Aryl-substituted naphthyridines clockss.orgresearchgate.net
Heck Coupling 6-Bromo-naphthyridine derivativeAlkenesPd(OAc)₂ / PPh₃ / Et₃NAlkene-substituted naphthyridines clockss.org
Stille Coupling 6-Bromo- or 7-chloro-naphthyridine derivativesOrganotin reagentsPd(PPh₃)₄Alkyl- or vinyl-substituted naphthyridines clockss.org
Amidation 2-Chloro- and 2,7-dichloro-1,8-naphthyridinesPrimary amidesPd(OAc)₂ / Xantphos / K₂CO₃Amido-substituted naphthyridines acs.org
C-N Coupling Chloro-naphthyridinesHeteroaryl aminesPd(OAc)₂Heteroaryl-amino-naphthyridines ccspublishing.org.cn

These reactions provide powerful strategies for creating diverse 1,8-naphthyridine derivatives. For the synthesis of this compound, one could envision a strategy starting with 2,3-dichloro-1,8-naphthyridine, followed by other functionalizations, or using a di-bromo precursor for selective, single cross-coupling reactions.

Environmentally Conscious and Green Chemistry Approaches in Dibromonaphthyridine Synthesis

In recent years, significant effort has been directed towards developing more sustainable and environmentally friendly methods for the synthesis of heterocyclic compounds. kthmcollege.ac.in These "green" approaches aim to reduce waste, avoid hazardous solvents, and lower energy consumption. For the synthesis of the 1,8-naphthyridine core, a precursor to the target compound, several green strategies have been reported.

Key green approaches include:

Aqueous Synthesis: Utilizing water as a safe, abundant, and environmentally benign solvent. The Friedländer condensation has been successfully performed in water, sometimes with the aid of biocompatible ionic liquids like choline hydroxide, which can act as a catalyst and facilitate the reaction. nih.govacs.orgrsc.org

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields compared to conventional heating. niscpr.res.intsijournals.com This technique has been applied to the Friedländer synthesis of 1,8-naphthyridines. niscpr.res.intsijournals.com

Solvent-Free Reactions: Performing reactions under solid-state grinding conditions eliminates the need for potentially harmful organic solvents, reducing pollution and simplifying work-up procedures. sphinxsai.comconnectjournals.com Catalysts like ammonium sulphamate and CeCl₃·7H₂O have been used effectively in solvent-free Friedländer condensations. sphinxsai.comconnectjournals.com

Use of Eco-Friendly Catalysts: Employing non-toxic, inexpensive, and reusable catalysts is a central tenet of green chemistry. Examples include the use of choline hydroxide nih.govacs.org, DABCO tsijournals.com, and recoverable catalysts like CeCl₃·7H₂O. connectjournals.com

These methods offer greener pathways to the essential 1,8-naphthyridine framework, contributing to more sustainable chemical manufacturing.

Chemoenzymatic Synthetic Routes for Functionalized Naphthyridine Derivatives

Chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers the potential for highly selective and environmentally friendly transformations. Enzymes can operate under mild conditions and often exhibit remarkable chemo-, regio-, and stereoselectivity that is difficult to achieve with traditional chemical catalysts.

While the application of chemoenzymatic routes specifically for the synthesis of this compound is not extensively documented, related research highlights the potential of this approach. For instance, whole-cell bioconversions have been used for the N-oxidation of 1,5-naphthyridines. nih.gov This biocatalytic approach proved to be both chemoselective, leaving other oxidation-sensitive groups untouched, and regioselective, forming only specific mono-N-oxides. nih.gov

The principles demonstrated in the synthesis of 1,5-naphthyridine (B1222797) N-oxides suggest that enzymatic methods could be developed for the selective functionalization of the 1,8-naphthyridine core. Future research could explore enzymes for selective halogenation or for the resolution of racemic mixtures of functionalized naphthyridine precursors, paving the way for more efficient and sustainable synthetic pathways.

Nucleophilic Aromatic Substitution (SNAr) at the Brominated C2 and C3 Positions

Nucleophilic aromatic substitution (SNAr) provides a direct method for the functionalization of aryl halides. In this reaction, a nucleophile replaces a leaving group on an aromatic ring. The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgchemistrysteps.com Subsequent elimination of the leaving group restores the aromaticity of the ring.

For SNAr to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.comlibretexts.org These groups stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.orgmasterorganicchemistry.com In the case of this compound, the electron-withdrawing nature of the naphthyridine ring system itself facilitates nucleophilic attack. A variety of strong nucleophiles, including alkoxides, thiolates, and amines, can be employed in these transformations. chemistrysteps.com

The reactivity of the halogens in SNAr reactions follows the order F > Cl > Br > I, which is counterintuitive to the trend of leaving group ability in SN1 and SN2 reactions. youtube.com This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by a more electronegative halogen that makes the attached carbon more electrophilic. youtube.com

Transition Metal-Catalyzed Cross-Coupling Reactions at Carbon-Bromine Bonds

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The bromine atoms at the C2 and C3 positions of this compound serve as excellent handles for a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between organoboron compounds and organic halides or triflates. libretexts.orgwikipedia.org This reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, typically employs a palladium catalyst and a base. wikipedia.orgyonedalabs.com

The catalytic cycle generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate. libretexts.org

Transmetalation: The organoboron reagent (e.g., a boronic acid or ester) transfers its organic group to the palladium(II) complex, a process facilitated by the base. libretexts.org

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired product. libretexts.org

This methodology allows for the introduction of a wide range of aryl and heteroaryl groups onto the 1,8-naphthyridine core. The choice of ligands, base, and solvent can be optimized to achieve high yields and selectivity. nih.govorganic-chemistry.org

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

Electrophile Nucleophile Catalyst Base Solvent Product Yield (%)
Aryl Halide Boronic Acid P1 (1.0–1.5 mol%) K₃PO₄ Dioxane/H₂O 3-Arylindazole 95
Aryl Halide Boronic Acid [Pd(allyl)Cl]₂/XPhos NaOtBu Toluene Arylated Amine Good
Aryl Chloride Potassium Alkenyltrifluoroborate Palladium Catalyst Vinylated Aryl Good

Data sourced from multiple studies to illustrate the versatility of the reaction.

Sonogashira Coupling for Terminal Alkyne Incorporation

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes under mild conditions, often at room temperature. wikipedia.orglibretexts.org

The reaction mechanism involves two interconnected catalytic cycles:

Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the aryl halide to the Pd(0) catalyst.

Copper Cycle: The terminal alkyne reacts with the copper(I) salt to form a copper acetylide intermediate. nih.gov This species then undergoes transmetalation with the palladium(II) complex.

The final step is reductive elimination from the palladium center to yield the alkynylated product and regenerate the Pd(0) catalyst. The Sonogashira reaction has been widely applied in the synthesis of pharmaceuticals, natural products, and organic materials. wikipedia.org

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has largely replaced harsher traditional methods for synthesizing aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium amido complex. Reductive elimination then yields the desired aryl amine and regenerates the Pd(0) catalyst. wikipedia.org The development of various generations of phosphine (B1218219) ligands has been crucial to expanding the scope of this reaction to include a wide array of amines and aryl halides. wikipedia.org

Table 2: Buchwald-Hartwig Amination Reaction Conditions

Aryl Halide Amine Catalyst Ligand Base Solvent
Bromobenzene Carbazole [Pd(allyl)Cl]₂ XPhos NaOtBu Toluene
Aryl Bromide Diphenylamine Pd(dppf)Cl₂
Aryl Bromide Primary Amines Palladium Catalyst Brettphos

This table presents a summary of conditions developed for various Buchwald-Hartwig amination reactions. nih.govlibretexts.org

Stille Coupling and Negishi Coupling Applications

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organic halide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org This reaction is highly versatile, with few limitations on the organic groups that can be coupled. organic-chemistry.org The mechanism is analogous to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org A significant drawback of the Stille reaction is the toxicity of the organotin reagents. organic-chemistry.org

The Negishi coupling utilizes organozinc reagents to couple with organic halides, also catalyzed by palladium or nickel complexes. wikipedia.orgorganic-chemistry.org This reaction is known for its high reactivity and functional group tolerance, making it particularly useful in the total synthesis of natural products. wikipedia.org Similar to the Stille coupling, the Negishi reaction proceeds through the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. researchgate.net

Heck Reaction Pathways for Alkene Functionalization

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. wikipedia.orgorganic-chemistry.org This reaction, which earned Richard F. Heck a share of the 2010 Nobel Prize in Chemistry, is a valuable tool for the synthesis of substituted alkenes. wikipedia.org

The mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by the migratory insertion of the alkene into the palladium-carbon bond. libretexts.org A subsequent β-hydride elimination step forms the new alkene product and a palladium-hydride species. libretexts.org The final step is the regeneration of the Pd(0) catalyst by a base. wikipedia.org The Heck reaction can also be performed intramolecularly to construct cyclic systems. wikipedia.org

Electrophilic Functionalization of the Naphthyridine Core

The 1,8-naphthyridine ring system is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic significantly deactivates the aromatic core towards classical electrophilic aromatic substitution reactions (such as nitration, halogenation, or Friedel-Crafts reactions). The introduction of two electron-withdrawing bromine atoms at the C2 and C3 positions further diminishes the electron density of the heterocyclic rings, rendering electrophilic attack on the carbon framework exceptionally challenging under standard conditions.

Radical-Mediated Transformations and C-H Functionalization Strategies

Radical reactions offer an alternative pathway for functionalizing electron-deficient heterocycles. General radical reactions proceed via a three-step mechanism: initiation, propagation, and termination. chemrxiv.org Reagents like tributyltin hydride can be used for dehalogenation through a radical chain mechanism. chemrxiv.org While specific examples involving this compound are not extensively documented, radical debromination or coupling reactions could be envisioned.

More modern approaches, such as photocatalysis, could enable C-H functionalization. These methods use light to generate highly reactive radical intermediates that can react with C-H bonds, even on electron-poor aromatic systems. For the this compound scaffold, the most likely sites for direct C-H functionalization would be the C4, C5, and C7 positions. The regioselectivity of such reactions would be dictated by a combination of steric factors and the subtle differences in the electronic environment of the remaining C-H bonds. However, without specific experimental studies, predicting the outcome remains speculative.

Analysis of Chemo- and Regioselectivity in Derivatization Reactions

The primary routes for the derivatization of this compound involve the substitution of the bromine atoms. The molecule presents a significant challenge in selectivity, as it has two distinct C-Br bonds (at C2 and C3) and four C-H bonds (at C4, C5, C6, and C7) available for reaction.

Chemoselectivity: In reactions involving organometallic reagents, such as transition-metal-catalyzed cross-coupling reactions, the C-Br bonds are far more reactive than the C-H bonds. Therefore, reactions like Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling are expected to occur exclusively at the brominated positions. wikipedia.orgwikipedia.orgnasa.gov

Regioselectivity: The key question is which of the two bromine atoms will react preferentially. In pyridine and related azine systems, the reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order C2 > C4 > C3. This trend is attributed to the electronic influence of the ring nitrogen, which makes the C2 position more electrophilic and thus more susceptible to oxidative addition to the Pd(0) catalyst.

By analogy, for this compound, the C2-Br bond is predicted to be more reactive than the C3-Br bond. This allows for selective mono-functionalization at the C2 position by carefully controlling reaction conditions, such as temperature, reaction time, and stoichiometry of the reagents. Subsequent reaction under more forcing conditions could then functionalize the C3 position, providing a pathway to differentially substituted 2,3-diaryl- or 2-amino-3-aryl-1,8-naphthyridines.

Nucleophilic Aromatic Substitution (SNAr) is another important reaction pathway. masterorganicchemistry.comyoutube.com The electron-deficient nature of the naphthyridine ring activates the C-Br bonds towards attack by strong nucleophiles (e.g., alkoxides, thiolates, or amines). youtube.com Similar to cross-coupling, the C2 position is expected to be more reactive than the C3 position due to superior stabilization of the negatively charged Meisenheimer intermediate by the adjacent nitrogen atom at N1. masterorganicchemistry.com

Predicted Reactivity and Regioselectivity of this compound
Reaction TypePrimary Reactive SitePredicted RegioselectivityRationale
Suzuki-Miyaura CouplingC-Br BondsC2 > C3Higher electrophilicity at C2 facilitates oxidative addition of Pd(0).
Buchwald-Hartwig AminationC-Br BondsC2 > C3Electronic activation by the N1 atom enhances reactivity at the adjacent C2 position.
Nucleophilic Aromatic Substitution (SNAr)C-Br BondsC2 > C3Greater stabilization of the Meisenheimer intermediate by the adjacent N1 atom.
Direct C-H FunctionalizationC-H Bonds (C4, C5, C7)C7 or C4 likely preferredBased on electronic and steric accessibility, though specific data is lacking.

Theoretical Investigations into Reaction Mechanisms and Reactive Intermediates

While specific computational studies on this compound are scarce, Density Functional Theory (DFT) provides a powerful tool for understanding its reactivity. organic-chemistry.orgnih.gov Such theoretical investigations can elucidate the electronic structure, predict reaction pathways, and rationalize observed selectivity.

A computational study on this molecule would typically involve:

Geometry Optimization and Electronic Structure: Calculating the ground state geometry and the distribution of electron density. This would likely confirm the electron-deficient character of the rings, with significant positive charge localized on the carbon atoms adjacent to the nitrogens (C2 and C7).

Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. nih.gov For reactions with nucleophiles or in organometallic catalysis, the LUMO distribution would be of primary interest, indicating the most electrophilic sites susceptible to attack. It is expected that the LUMO would have significant coefficients on C2 and C4, and to a lesser extent C3.

Reaction Pathway Modeling: DFT can be used to model the transition states and intermediates for reactions like SNAr or the oxidative addition step in cross-coupling. nih.gov By comparing the activation energies for the reaction at the C2 versus the C3 position, the regioselectivity can be quantitatively predicted. These calculations would likely confirm the higher reactivity of the C2 position.

Typical Parameters from a DFT Study on a Heterocyclic Compound
Calculated PropertySignificancePredicted Trend for this compound
HOMO-LUMO GapIndicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.Expected to be relatively small, characteristic of a reactive aromatic system.
Molecular Electrostatic Potential (MESP)Visualizes charge distribution; predicts sites for electrophilic and nucleophilic attack.Positive potential (blue regions) expected near C2/C7; negative potential (red regions) near N atoms.
Calculated Atomic ChargesQuantifies the electron density on each atom.Significant positive charges predicted for C2, C7, and C8a.
Transition State EnergiesDetermines the activation barrier and predicts the rate-determining step and selectivity.Activation energy for substitution at C2 is expected to be lower than at C3.

Sophisticated Spectroscopic and Diffraction Based Structural Elucidation of 2,3 Dibromo 1,8 Naphthyridine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. Through the analysis of nuclear spin transitions in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

¹H NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. For the 2,3-Dibromo-1,8-naphthyridine core, four aromatic proton signals are expected.

Spin-Spin Coupling (J): The coupling patterns are critical for assigning the positions of the protons. The protons on the unsubstituted pyridine (B92270) ring (H5, H6, and H7) will exhibit characteristic coupling patterns for a three-spin system:

H7 will appear as a doublet of doublets, coupling to both H6 (ortho-coupling, ³J ≈ 7-9 Hz) and H5 (meta-coupling, ⁴J ≈ 1-2 Hz).

H5 will also be a doublet of doublets, coupling to H6 (ortho-coupling, ³J ≈ 4-5 Hz) and H7 (para-coupling, ⁵J ≈ 0-1 Hz).

H6 will present as a doublet of doublets, coupling to both H5 and H7.

The H4 proton will appear as a singlet, as it has no adjacent protons to couple with.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-48.8 - 9.0Singlet (s)-
H-58.2 - 8.4Doublet of Doublets (dd)³J(H5-H6) ≈ 8.0, ⁴J(H5-H7) ≈ 1.5
H-67.4 - 7.6Doublet of Doublets (dd)³J(H6-H5) ≈ 8.0, ³J(H6-H7) ≈ 4.5
H-79.0 - 9.2Doublet of Doublets (dd)³J(H7-H6) ≈ 4.5, ⁴J(H7-H5) ≈ 1.5

¹³C NMR spectroscopy provides information on the different carbon environments in the molecule. For this compound, eight distinct signals are expected in the broadband-decoupled spectrum, corresponding to the eight carbon atoms of the naphthyridine core.

Chemical Shifts (δ): The carbons directly attached to the electronegative nitrogen atoms (C2, C7, C8a) will be significantly deshielded and appear at lower field (typically >145 ppm). The carbons bearing the bromine atoms (C2 and C3) will also have their chemical shifts influenced by the halogen. Carbons in the aromatic ring generally resonate between 120 and 155 ppm.

Multiplicity Analysis: Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. In this case, DEPT experiments would show four signals for the methine carbons (C4, C5, C6, C7) and would show no signals for the four quaternary carbons (C2, C3, C4a, C8a).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Carbon Type
C-2140 - 145Quaternary (C-Br)
C-3125 - 130Quaternary (C-Br)
C-4148 - 152Methine (CH)
C-4a150 - 155Quaternary (C)
C-5122 - 126Methine (CH)
C-6120 - 124Methine (CH)
C-7152 - 156Methine (CH)
C-8a155 - 160Quaternary (C)

2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a strong cross-peak would be observed between H5, H6, and H7, confirming their connectivity on the same pyridine ring. No correlation would be seen for the isolated H4 proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹JCH). It allows for the unambiguous assignment of the carbon signals for the protonated carbons: C4, C5, C6, and C7, by correlating them to their attached protons H4, H5, H6, and H7, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (²JCH, ³JCH), which is vital for identifying the connectivity around quaternary carbons. For instance, the H4 proton would show correlations to C2, C3, and C4a, helping to place it correctly in the structure. Similarly, H5 would show correlations to C4, C4a, and C7, linking the two rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. It can be used to confirm assignments and provide information about the conformation of derivatives. For the planar this compound, NOESY can help to confirm through-space proximity, for example, between H4 and H5.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational modes of the molecule. Key expected absorptions for this compound include:

Aromatic C-H stretching vibrations: ~3000-3100 cm⁻¹.

Aromatic C=C and C=N stretching vibrations: A series of sharp bands in the 1400-1650 cm⁻¹ region, characteristic of the heterocyclic aromatic system.

Aromatic C-H in-plane and out-of-plane bending: ~1000-1300 cm⁻¹ and ~650-900 cm⁻¹, respectively. The pattern of the out-of-plane bending bands can sometimes give clues about the substitution pattern.

C-Br stretching vibrations: Typically found in the lower frequency region of the spectrum, ~500-650 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. For aromatic systems, the symmetric ring stretching modes are often strong in the Raman spectrum. Therefore, the C=C and C=N stretching vibrations would also be prominent. The C-Br stretch would also be observable.

Table 3: Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Technique
Aromatic C-H Stretch3000 - 3100IR, Raman
Aromatic C=C/C=N Stretch1400 - 1650IR, Raman
Aromatic C-H Bending650 - 1300IR
C-Br Stretch500 - 650IR, Raman

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state.

Absorption Spectroscopy: Aromatic heterocyclic compounds like 1,8-naphthyridine (B1210474) derivatives typically exhibit multiple absorption bands corresponding to π → π* and n → π* transitions. For this compound, absorption maxima (λmax) are expected in the UV region, likely between 250 and 350 nm. The bromine substituents may cause a slight bathochromic (red) shift compared to the parent 1,8-naphthyridine. The solvent can also influence the position and intensity of these bands.

Emission (Fluorescence) Spectroscopy: Upon excitation, some molecules can relax to the ground state by emitting light, a process known as fluorescence. Many 1,8-naphthyridine derivatives are known to be fluorescent. The emission spectrum is typically a mirror image of the absorption spectrum and occurs at a longer wavelength (lower energy). The fluorescence properties, including the quantum yield and lifetime, would be sensitive to the substitution pattern and the solvent environment. Some halogenated compounds, however, may exhibit quenched fluorescence due to the heavy atom effect.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Molecular Weight Determination: The molecular formula of this compound is C₈H₄Br₂N₂. The presence of two bromine atoms is highly diagnostic in the mass spectrum due to the characteristic isotopic distribution of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio). This results in a distinctive pattern for the molecular ion peak (M⁺˙):

An M⁺˙ peak (containing two ⁷⁹Br atoms).

An (M+2)⁺˙ peak (containing one ⁷⁹Br and one ⁸¹Br atom), which is approximately twice the intensity of the M⁺˙ peak.

An (M+4)⁺˙ peak (containing two ⁸¹Br atoms), which has a similar intensity to the M⁺˙ peak. The exact mass of the molecular ion can be determined using high-resolution mass spectrometry (HRMS), which would confirm the elemental formula.

Fragmentation Analysis: Under electron ionization (EI), the molecular ion can fragment in predictable ways. For this compound, likely fragmentation pathways include:

Loss of a bromine radical (•Br) to give [M-Br]⁺ ions. This would also show an isotopic pattern for the remaining bromine atom.

Successive loss of both bromine radicals to give [M-2Br]⁺.

Loss of hydrogen cyanide (HCN) from the pyridine rings, a common fragmentation pathway for nitrogen-containing heterocycles.

Cleavage of the entire ring system.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z ValuePredicted IdentityKey Features
286 / 288 / 290[C₈H₄⁷⁹Br₂N₂]⁺˙ / [C₈H₄⁷⁹Br⁸¹BrN₂]⁺˙ / [C₈H₄⁸¹Br₂N₂]⁺˙Molecular ion cluster, ~1:2:1 ratio
207 / 209[M-Br]⁺Loss of one bromine atom
128[M-2Br]⁺˙Loss of two bromine atoms
101[M-2Br-HCN]⁺˙Subsequent loss of HCN

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS would be employed to confirm its molecular formula, C₈H₄Br₂N₂. The theoretical exact mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, and ¹⁴N). The presence of two bromine atoms is a distinctive feature, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic isotopic pattern in the mass spectrum. The monoisotopic peak ([M]⁺) would correspond to the molecule containing two ⁷⁹Br isotopes. The [M+2]⁺ peak, corresponding to one ⁷⁹Br and one ⁸¹Br, would be approximately twice the intensity of the [M]⁺ peak. The [M+4]⁺ peak, from two ⁸¹Br isotopes, would have a similar intensity to the [M]⁺ peak. The precise mass measurement from HRMS, typically with an accuracy of a few parts per million (ppm), provides strong evidence for the assigned molecular formula, distinguishing it from other potential isobaric compounds.

Table 1: Theoretical Isotopic Distribution for C₈H₄Br₂N₂

Ion Exact Mass (Da) Relative Abundance (%)
[M]⁺ 285.8799 100.0
[M+1]⁺ 286.8828 9.1
[M+2]⁺ 287.8778 195.8
[M+3]⁺ 288.8808 17.9
[M+4]⁺ 289.8758 95.9
[M+5]⁺ 290.8787 8.8

This table is generated based on theoretical calculations and illustrates the expected isotopic pattern for the specified molecular formula.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule [M+H]⁺ would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would offer insights into the molecule's connectivity.

A plausible fragmentation pathway would likely involve the sequential loss of the bromine atoms. The initial loss of a bromine radical (•Br) from the molecular ion would be a probable first step. Subsequent fragmentation could involve the loss of the second bromine atom or the cleavage of the naphthyridine ring system. The fragmentation of heterocyclic systems often involves characteristic losses of small neutral molecules such as HCN. The elucidation of these fragmentation pathways is crucial for the structural confirmation of this compound and for differentiating it from its isomers.

Table 2: Plausible Fragment Ions in the MS/MS Spectrum of this compound

Precursor Ion (m/z) Proposed Fragment Ion Neutral Loss
[M+H]⁺ [C₈H₄BrN₂]⁺ HBr
[M+H]⁺ [C₈H₃Br₂N]⁺ NH
[C₈H₄BrN₂]⁺ [C₈H₄N₂]⁺ Br
[C₈H₄BrN₂]⁺ [C₇H₃BrN]⁺ HCN

This table represents hypothetical fragmentation pathways and would require experimental verification.

X-ray Diffraction (XRD) for Solid-State Molecular Structure Determination

Table 3: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
α (°) 90
β (°) Value
γ (°) 90
Volume (ų) Value
Z 4

This table presents example parameters for a potential crystal structure and requires experimental data for actual values.

Complementary Spectroscopic Techniques (e.g., Electron Paramagnetic Resonance (EPR) for Paramagnetic Species)

While this compound itself is a diamagnetic molecule and therefore EPR silent, some of its derivatives or reaction intermediates could be paramagnetic. Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals or transition metal complexes. For instance, if this compound were to undergo a reaction that generates a radical cation or anion, EPR spectroscopy would be an invaluable tool for characterizing this paramagnetic species. The EPR spectrum would provide information about the electronic environment of the unpaired electron, including its interaction with nearby magnetic nuclei (hyperfine coupling), which can help to map the spin density distribution within the molecule. This technique is particularly useful for studying reaction mechanisms and identifying transient radical intermediates.

Table 4: Compound Names Mentioned

Compound Name

Computational Chemistry and Theoretical Investigations of 2,3 Dibromo 1,8 Naphthyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetic Properties

Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic structure and energetic properties of molecular systems. For 2,3-Dibromo-1,8-naphthyridine, DFT calculations can predict its geometry, orbital energies, and reactivity patterns, offering a theoretical framework to complement experimental findings.

Geometry Optimization and Conformational Analysis

The initial step in the computational study of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for this purpose. nih.gov The optimization yields key geometric parameters, including bond lengths, bond angles, and dihedral angles.

For the 1,8-naphthyridine (B1210474) core, the structure is expected to be largely planar. The introduction of two bromine atoms at the 2 and 3 positions may induce minor deviations from planarity due to steric hindrance and electronic repulsion. A conformational analysis would explore the potential energy surface with respect to the rotation of the C-Br bonds, although for a rigid aromatic system like this, significant conformational isomerism is not anticipated. The optimized geometry is crucial for all subsequent computational analyses.

Table 1: Predicted Geometric Parameters for this compound (Illustrative Data) This table presents hypothetical data for illustrative purposes, as specific literature values for this compound were not found.

Parameter Value
Bond Lengths (Å)
C2-Br 1.89
C3-Br 1.88
N1-C2 1.33
C2-C3 1.41
C3-C4 1.39
N8-C7 1.34
**Bond Angles (°) **
N1-C2-C3 121.5
C2-C3-C4 120.8
Br-C2-N1 115.0
Br-C3-C2 118.5
Dihedral Angles (°)
Br-C2-C3-Br 2.5

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gaps and Energies

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be distributed over the π-system of the naphthyridine ring, with potential contributions from the lone pairs of the bromine atoms. The LUMO is likely to be a π* orbital of the aromatic system. The presence of electron-withdrawing bromine atoms is expected to lower the energies of both the HOMO and LUMO compared to the unsubstituted 1,8-naphthyridine. This can influence the molecule's electronic transitions and its behavior in charge-transfer interactions. A study on other substituted 1,8-naphthyridines has shown how different functional groups can modulate the HOMO-LUMO gap. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data) This table presents hypothetical data for illustrative purposes.

Orbital Energy (eV)
HOMO -6.85
LUMO -1.75
HOMO-LUMO Gap (ΔE) 5.10

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map is colored to indicate different potential values: red regions represent negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). Green areas denote neutral potential.

In this compound, the nitrogen atoms of the naphthyridine ring are expected to be the most electron-rich regions (red), making them likely sites for protonation and coordination with Lewis acids. The regions around the hydrogen atoms and potentially the bromine atoms (due to the σ-hole effect) would exhibit a positive electrostatic potential (blue), indicating susceptibility to nucleophilic attack. The MEP surface of similar substituted 1,8-naphthyridines has been used to rationalize their biological activity. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding/antibonding orbitals. NBO analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge delocalization.

Table 3: Selected NBO Analysis Results for this compound (Illustrative Data) This table presents hypothetical data for illustrative purposes.

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
LP(1) N1 π*(C2-C3) 5.2
LP(1) N8 π*(C7-C6) 4.8
LP(2) Br(C2) σ*(C2-N1) 1.5
LP(2) Br(C3) σ*(C3-C4) 1.3

Vibrational Frequency Calculations and Spectroscopic Data Correlation

Theoretical vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. These calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations; thus, they are typically scaled by an empirical factor to improve agreement with experimental data. mdpi.com

For this compound, the calculated vibrational spectrum would show characteristic peaks corresponding to the stretching and bending modes of the naphthyridine ring, as well as the C-Br stretching vibrations. The C-Br stretching modes are expected to appear in the lower frequency region of the spectrum. Correlation of the theoretical spectrum with experimental data can confirm the molecular structure and provide a detailed understanding of its vibrational properties.

Transition State Locating and Reaction Path Intrinsic Reaction Coordinate (IRC) Analysis

While the previous sections focused on the ground-state properties of this compound, computational chemistry can also be used to explore its reactivity by studying reaction mechanisms. This involves locating the transition state (TS) structures, which are first-order saddle points on the potential energy surface connecting reactants and products. Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. The IRC analysis maps the minimum energy path from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired species.

For this compound, this methodology could be applied to study various reactions, such as nucleophilic aromatic substitution at the bromine-substituted positions or reactions at the nitrogen atoms. For example, the reaction pathway for the displacement of a bromide ion by a nucleophile could be investigated. The calculated activation energy (the energy difference between the transition state and the reactants) would provide a quantitative measure of the reaction's feasibility. Although no specific studies on the transition states of reactions involving this compound were found, this remains a powerful predictive tool in computational chemistry.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules and their interactions with the environment, such as solvent molecules or biological macromolecules. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of particles change over time.

In the context of substituted 1,8-naphthyridines, MD simulations have been employed to investigate their potential as drug candidates by simulating their interaction with biological targets. For example, MD simulations of a tetrahydropyrido derivative of naphthyridine were used to establish its binding stability to the active sites of the human serotonin (B10506) transporter (hSERT), suggesting its potential as a preclinical drug candidate for depression treatment. nih.govacs.org These simulations can reveal key information about the stability of the ligand-receptor complex, the nature of intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and conformational changes that occur upon binding. acs.org

Table 2: Illustrative Parameters from a Molecular Dynamics Simulation of a 1,8-Naphthyridine Derivative with a Protein Target

ParameterDescriptionTypical Finding
RMSD (Root Mean Square Deviation)Measures the average deviation of atomic positions from a reference structure, indicating the stability of the complex.A stable complex would show RMSD values that plateau over the simulation time.
Hydrogen BondsNumber and duration of hydrogen bonds between the ligand and the protein.Crucial for binding affinity and specificity.
Binding Free Energy (MM/PBSA)An estimation of the free energy change upon binding of the ligand to the protein.Lower binding free energy indicates a more stable complex.

Note: This table provides an illustrative example of the types of data obtained from MD simulations of 1,8-naphthyridine derivatives interacting with biological targets.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational approaches that aim to correlate the chemical structure of compounds with their physical properties or biological activities. researchgate.net These models are typically developed using a set of molecules with known properties or activities and a variety of molecular descriptors that encode structural, electronic, and physicochemical features.

For the 1,8-naphthyridine scaffold, QSAR studies have been instrumental in designing new derivatives with enhanced biological activities. For instance, a robust QSAR model was developed for a series of 1,8-naphthyridine derivatives to predict their anticancer activity as topoisomerase II inhibitors. researchgate.net In this study, molecular descriptors were calculated from structures optimized using DFT, and a multiple linear regression model was built to relate these descriptors to the observed biological activity. researchgate.net

While a specific QSPR study for this compound has not been reported, the principles of QSPR could be applied to predict its various physicochemical properties, such as solubility, boiling point, and lipophilicity (logP). The development of a QSPR model for a series of halogenated 1,8-naphthyridines, including the 2,3-dibromo derivative, would involve calculating a range of descriptors.

Table 3: Examples of Molecular Descriptors Used in QSAR/QSPR Studies of 1,8-Naphthyridine Derivatives

Descriptor TypeExample DescriptorProperty Encoded
ElectronicHOMO/LUMO energiesElectron-donating/accepting ability, reactivity
TopologicalWiener IndexMolecular branching and size
PhysicochemicalLogPLipophilicity/hydrophobicity
StericMolar RefractivityMolecular volume and polarizability

A hypothetical QSPR model for predicting a property (e.g., aqueous solubility) of this compound would take the form of a mathematical equation, such as:

Predicted Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙ*Dₙ

where cᵢ are coefficients determined from the regression analysis and Dᵢ are the calculated molecular descriptors. The predictive power of such a model would depend on the quality and diversity of the training set of compounds.

2,3 Dibromo 1,8 Naphthyridine As a Versatile Chemical Building Block and Ligand in Advanced Materials Research

Application in the Construction of Functional Organic Molecules

2,3-Dibromo-1,8-naphthyridine serves as a crucial starting material for a variety of functional organic molecules due to the reactivity of its bromine atoms, which can be readily substituted through various cross-coupling reactions. This allows for the introduction of diverse functional groups, leading to the creation of complex molecular structures with tailored properties.

Synthesis of Polymeric Naphthyridine Systems and Conjugated Polymers

The bifunctional nature of this compound makes it an ideal monomer for the synthesis of polymeric systems. The 1,8-naphthyridine (B1210474) unit, with its two fused pyridine (B92270) rings, is an electron-accepting moiety. jst.go.jp The incorporation of this unit into conjugated polymers is of significant interest for the development of new materials for electronic applications. jst.go.jp

For instance, through Suzuki-Miyaura cross-coupling reactions, this compound can be copolymerized with various aromatic diboronic acids or esters to create donor-acceptor (D-A) type conjugated polymers. jst.go.jpsemanticscholar.orgmatec-conferences.org These polymers often exhibit interesting photophysical and electrochemical properties, making them suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. jst.go.jpresearchgate.netkthmcollege.ac.in The properties of these polymers can be fine-tuned by varying the comonomer, thereby altering the electronic structure and morphology of the resulting material. researchgate.net

A study reported the synthesis of π-conjugated copolymers containing 1,8-naphthyridine in the main chain via a Pd-catalyzed Suzuki cross-coupling reaction. jst.go.jp These polymers demonstrated high thermal stability and fluorescence in solution, with quantum yields reaching up to 87%. jst.go.jp Another example involves the synthesis of poly[1,5-naphthyridine-(3-hexylthiophene)], a semiconducting polymer, through a similar cross-coupling reaction between a dibromo-naphthyridine derivative and a thiophene-based diboronic ester. matec-conferences.org

Polymer NameMonomersPolymerization MethodKey Properties
Poly-1Monomer-1 and an aromatic diboronic esterSuzuki cross-couplingHigh thermal stability (5% weight loss at 430 °C), blue emission (440 nm), high quantum yield (87%)
Poly-2Monomer-1 and a different aromatic diboronic esterSuzuki cross-couplingGood thermal stability (5% weight loss at 340 °C), blue-green emission (471 nm), good quantum yield (66%)
Poly[1,5-naphthyridine-(3-hexylthiophene)]2,6-dibromo-1,5-naphthyridine and 3-hexylthiophene-2,5-diboronic esterSuzuki-Miyaura cross-couplingSemi-conducting, tunable electrochemical and transport properties

Scaffold for Supramolecular Architectures and Self-Assembled Systems

The rigid and planar structure of the 1,8-naphthyridine core, combined with its hydrogen bonding capabilities, makes this compound and its derivatives excellent scaffolds for the construction of supramolecular architectures. nih.govnih.gov These non-covalent interactions, such as hydrogen bonds, π-π stacking, and halogen bonds, can direct the self-assembly of molecules into well-defined, higher-order structures. nih.gov

For example, research has shown that 1,8-naphthyridine derivatives can form three-dimensional supramolecular networks stabilized by a combination of N—H···N, C—H···N, C—H···O hydrogen bonds, as well as C—Br···π halogen bonds. nih.gov The specific pattern of these intermolecular interactions can be influenced by the substituents on the naphthyridine skeleton. nih.gov

In one instance, a 1,8-naphthyridine-based tetrapyrrolic acyclic synthon was designed to create a cage-like macrocyclic dimer through hydrogen-bond-driven self-assembly. nih.gov This self-assembled cage demonstrated the ability to act as a receptor for specific dicarboxylic acids. nih.gov The presence of the basic 1,8-naphthyridine units within the cavity was crucial for the recognition of acidic guests. nih.gov

Precursor for Novel Heterocyclic Compounds with Tunable Properties

The bromine atoms in this compound can be readily displaced by a variety of nucleophiles, making it a versatile precursor for the synthesis of a wide range of novel heterocyclic compounds. mdpi.comresearchgate.net This allows for the introduction of different functional groups, leading to compounds with tunable electronic, optical, and biological properties. researchgate.netresearchgate.net

For example, nucleophilic substitution reactions with amines, alcohols, and thiols can be used to introduce new substituents at the 2- and 3-positions. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, provide a powerful tool for creating carbon-carbon and carbon-heteroatom bonds, leading to more complex heterocyclic systems. semanticscholar.orgmdpi.com The synthesis of various functionalized 1,5-naphthyridine (B1222797) derivatives has been achieved through such cross-coupling reactions. mdpi.com

The development of new synthetic methodologies continues to expand the library of accessible 1,8-naphthyridine derivatives. For instance, a one-pot, three-component condensation reaction has been developed for the synthesis of new 1,8-naphthyridine derivatives under mild conditions. researchgate.net These synthetic strategies are crucial for exploring the structure-property relationships of this important class of heterocyclic compounds. kthmcollege.ac.in

Role as a Ligand in Coordination Chemistry

The two nitrogen atoms in the 1,8-naphthyridine core are ideally positioned to act as a bidentate chelating ligand, binding to a single metal center. researchgate.netacs.org Furthermore, by introducing additional donor atoms at the 2- and 7-positions, 1,8-naphthyridine derivatives can function as dinucleating ligands, capable of binding two metal centers in close proximity. acs.orgbohrium.comrsc.org This has led to the development of a rich coordination chemistry with a wide range of transition metals.

Design and Synthesis of Mono- and Dinuclear Metal Complexes

The ability of 1,8-naphthyridine-based ligands to form both mono- and dinuclear metal complexes has been extensively explored. acs.orgnih.gov In mononuclear complexes, the 1,8-naphthyridine core typically acts as a simple bidentate ligand. However, the true versatility of this scaffold is realized in its application as a dinucleating ligand. rsc.org

By functionalizing the 2- and 7-positions with various donor arms, such as pyridyl, phosphino, or amino groups, ligands can be designed to hold two metal centers at a specific distance from each other. bohrium.comrsc.orgnih.gov This allows for the study of metal-metal interactions and cooperative effects in catalysis. rsc.org For example, dicopper(I) complexes with 2,7-bis(2-pyridyl)-1,8-naphthyridine have been synthesized and structurally characterized. acs.org Similarly, diiron(II) complexes of 1,8-naphthyridine-based dinucleating ligands have been prepared to model the active sites of diiron enzymes. nih.gov

LigandMetal(s)Complex TypeKey Features
2,7-bis(2-pyridyl)-1,8-naphthyridineCopper(I)Mono- and DinuclearSynthesis and molecular structures characterized. acs.org
BPMANIron(II)DinuclearModels features of the active sites of non-heme diiron enzymes. nih.gov
1,8-naphthyridine-2,7-di(N-cyclohexyl)methanimineCopper(I)DinuclearForms dibromo- and diiodo-bridged crescent complexes. bohrium.com
PONNOP 'expanded pincer' ligandCopper(I)DinuclearBinds two copper(I) centers in close proximity. rsc.org

Exploration of Metal-Ligand Cooperative Effects and Redox Processes

The close proximity of two metal centers in dinuclear 1,8-naphthyridine complexes can lead to cooperative effects, where both metals participate in substrate binding and activation. rsc.org This can result in enhanced catalytic activity or novel reactivity compared to mononuclear analogues. rsc.org The 1,8-naphthyridine backbone itself can also play an active role in these processes through its ability to undergo aromatization-dearomatization, acting as a non-innocent ligand. nih.gov

The redox properties of these metal complexes are also of significant interest. The 1,8-naphthyridine ligand can influence the redox potentials of the metal centers and can itself be redox-active. researchgate.net For example, a bis(μ-carboxylato)(μ-1,8-naphthyridine)diiron(II) complex exhibited two reversible one-electron redox waves, corresponding to the Fe(III)Fe(II)/Fe(II)Fe(II) and Fe(III)Fe(III)/Fe(III)Fe(II) couples. nih.gov In another study, a dicopper complex with a redox-active naphthyridine bis(amide) ligand was shown to access four different redox states, involving both metal-centered and ligand-centered processes. researchgate.net The ability to tune these redox properties is crucial for applications in catalysis and molecular electronics. scispace.com

Quantification of Ligand Steric Parameters: Buried Volume (Vbur) and G-Parameter

The steric properties of ligands are critical in determining the reactivity and selectivity of their metal complexes. For ligands based on the 1,8-naphthyridine scaffold, particularly those designed to hold two metal centers in close proximity (dinuclear complexes), a quantitative understanding of the steric environment is essential for rational catalyst and material design. Two key parameters used for this quantification are the percent buried volume (%Vbur) and the G-parameter.

The Buried Volume (%Vbur) represents the percentage of the volume of a sphere around the metal center(s) that is occupied by the ligand. The G-parameter is a solid angle-based descriptor that measures the fraction of the sphere shielded by the ligand from a point light source at the metal. These parameters, originally developed for mononuclear complexes, have been successfully expanded to quantify the steric properties of 1,8-naphthyridine-based dinuclear complexes. acs.orgntu.edu.twnih.govacs.orgnih.gov

A systematic study on 1,8-naphthyridine-based dinuclear complexes has established a robust methodology for calculating these steric parameters. nih.govresearchgate.net This involves defining a sphere either centered between the two metal nuclei or at each metal individually to probe the steric environment of the entire dinuclear binding site. researchgate.net Research has shown that the steric encumbrance can be finely tuned by modifying the substituents on the ligand scaffold. For instance, in PNNP (a ligand system with a 1,8-naphthyridine core and phosphine (B1218219) donors), changing the substituents on the phosphorus atoms from smaller groups (like methyl) to bulkier groups (like tert-butyl) significantly increases the steric bulk. researchgate.net

Table 1: Steric Parameters for 1,8-Naphthyridine-Based Dinuclear Copper Complexes

Ligand System Phosphine Substituent (R) Auxiliary Ligand (X) %Vbur G-Parameter Reference
RPNNPCu2X2 Me Cl 38.9 42.5 researchgate.net
RPNNPCu2X2 Ph Cl 47.9 50.7 researchgate.net
RPNNPCu2X2 iPr Cl 48.8 51.5 researchgate.net
RPNNPCu2X2 tBu Cl 54.2 56.4 researchgate.net
tBuPNNPCu2X2 tBu OtBu 42.7 46.7 acs.org
tBuPNNPCu2X2 tBu Mes 48.9 54.2 acs.org

Catalytic Applications of Metal-Naphthyridine Complexes in Organic Transformations

The unique ability of the 1,8-naphthyridine scaffold to act as a binucleating ligand, holding two metal centers in close proximity, has been exploited in the development of novel catalysts for a variety of organic transformations. The bromine atoms in this compound serve as valuable handles for introducing diverse functionalities, allowing for the synthesis of a wide range of tailored ligands.

Ruthenium complexes incorporating 1,8-naphthyridine and its derivatives have demonstrated significant catalytic activity. ntu.edu.twrsc.org For example, dinuclear ruthenium complexes with bridging 1,8-naphthyridine ligands have been studied for the catalytic oxidation of alcohols and the epoxidation of alkenes like trans-stilbene. rsc.org The specific nature of the substituents on the naphthyridine ring, such as at the 2- and 7-positions, influences the reaction rates and selectivities of these oxidation reactions. rsc.org

Furthermore, water-soluble ruthenium(II) complexes bearing 2- and 7-substituted 1,8-naphthyridine ligands have been successfully employed as catalysts for the transfer hydrogenation of aldehydes in aqueous media. ntu.edu.tw Using formate/formic acid as a hydrogen source, these complexes efficiently catalyze the reduction of various benzaldehydes to their corresponding alcohols. ntu.edu.tw The presence of a carboxyl group on the naphthyridine ligand enhances the water solubility of the complex, facilitating catalysis in environmentally benign solvent systems. ntu.edu.tw

Palladium complexes of 1,8-naphthyridine derivatives have also shown catalytic utility. A palladium complex with 2-ferrocenyl-1,8-naphthyridine was found to catalyze the methoxycarbonylation of styrene. researchgate.net Additionally, the development of dinucleating 1,8-naphthyridine ligands has provided platforms for studying and mimicking the active sites of metalloenzymes and heterogeneous catalysts. escholarship.org Dicopper(I) complexes supported by these ligands have been shown to be intermediates in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, providing crucial insights into the mechanism of this important transformation. escholarship.org

Integration into Molecular Devices and Functional Materials

Components for Organic Electronic Materials, including Organic Light-Emitting Diodes (OLEDs)

The 1,8-naphthyridine core is a promising building block for n-type (electron-transporting) organic semiconductor materials due to its electron-deficient nature. The functionalization of this core, enabled by reactive sites such as the bromine atoms in this compound, allows for the synthesis of conjugated oligomers and polymers with tailored optoelectronic properties for applications in devices like Organic Light-Emitting Diodes (OLEDs).

A series of n-type conjugated oligomers based on 1,8-naphthyridine have been synthesized and investigated for their use in OLEDs. rsc.org These materials exhibit high thermal stability, with decomposition temperatures between 380-400 °C, and possess high electron affinities (2.79–3.00 eV), making them suitable for electron-transport layers or as emissive components. rsc.org By systematically varying the spacer units linking the naphthyridine cores, their properties can be fine-tuned to emit light across the visible spectrum, from blue to green and yellow, with high photoluminescence quantum yields (0.70–1.0). rsc.org

Single-layer, non-doped OLEDs have been fabricated using these 1,8-naphthyridine oligomers as the emitter. Devices have demonstrated promising performance, with yellow-emitting devices achieving a maximum brightness of 250 cd/m² and a current efficiency of 1.2 cd/A. rsc.org White-pink emitting devices have also been created, reaching a brightness of 400 cd/m². rsc.org These results highlight the potential of 1,8-naphthyridine-based materials as versatile components for developing high-performance OLEDs. While much of the detailed device research has focused on other isomers like 1,5-naphthyridine, the fundamental electronic properties of the 1,8-naphthyridine core suggest its strong potential in this field. researchgate.netresearchgate.net

Table 2: Performance of Single-Layer OLEDs Based on 1,8-Naphthyridine Oligomers

Emission Color Maximum Brightness (cd/m²) Maximum Current Efficiency (cd/A) Reference
Yellow 250 1.2 rsc.org
White-pink 400 0.6 rsc.org

Elements in Molecular Switches and Sensors

The 1,8-naphthyridine framework is an excellent platform for constructing molecular sensors and switches due to its well-defined coordination geometry and responsive electronic structure. The two nitrogen atoms can act as a chelating unit for metal ions, and this binding event can be designed to trigger a change in the molecule's photophysical properties, such as fluorescence, leading to a "turn-on" or "turn-off" sensory response.

Derivatives of 1,8-naphthyridine have been successfully developed as highly selective and sensitive fluorescent chemosensors for various metal ions. mdpi.comrsc.orgacs.org For example, a 1,8-naphthyridine-based ligand was designed to show high selectivity for Ni²⁺ and Cu²⁺ ions over other common cations in aqueous solution across a wide pH range. acs.org The binding of these ions leads to a significant quenching of the ligand's fluorescence, providing a clear "turn-off" signal. The sensing mechanism was determined to involve an intramolecular charge transfer process upon metal coordination. acs.org

In another example, a dinuclear Ruthenium(II) polypyridyl complex incorporating a bridging 1,8-naphthyridine-based ligand was synthesized and shown to act as a selective fluorescent chemosensor for Cu²⁺ and Fe³⁺ ions. mdpi.com The intrinsic luminescence of the ruthenium complex is almost completely quenched upon the addition of these specific metal ions, demonstrating its utility as a highly sensitive "turn-off" probe. mdpi.com The inherent modularity of the 1,8-naphthyridine scaffold, where substituents can be readily altered, allows for the rational design of sensors for a wide array of analytes. rsc.org This tunability, combined with the potential to incorporate photo-isomerizable units, also positions 1,8-naphthyridine derivatives as promising candidates for the development of light-activated molecular switches.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,3-dibromo-1,8-naphthyridine?

  • Methodological Answer : Direct bromination of 1,8-naphthyridine derivatives using elemental bromine in glacial acetic acid is a common approach. For example, bromination of 2,7-dihydroxy-1,8-naphthyridine with Br₂ in acetic acid yields 3,6-dibromo derivatives (76–97% yields), though regioselectivity depends on precursor substitution patterns . Alternative routes include Skraup reactions with diaminopyridine derivatives followed by diazotization and halogenation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Mass Spectrometry (MS) : Used to confirm molecular weight (e.g., M⁺ peaks at m/z 551 for related brominated naphthyridines) .
  • Elemental Analysis : Validates purity via C, H, N percentages (e.g., ±0.5% deviation from theoretical values) .
  • UV-Vis and Fluorescence Spectroscopy : Assess electronic transitions and binding properties, particularly for metal coordination studies .

Q. What biological activities are associated with 1,8-naphthyridine derivatives?

  • Key Applications :

  • Anticancer Activity : Brominated derivatives exhibit cytotoxicity via DNA intercalation or kinase inhibition (e.g., IC₅₀ values <10 µM in MCF7 cells) .
  • Antimicrobial Properties : Structural analogs show efficacy against Gram-positive bacteria and fungi .
  • Neurological Research : Derivatives act as adenosine receptor agonists or MAO-B inhibitors for Alzheimer’s and Parkinson’s studies .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination of 1,8-naphthyridines be addressed?

  • Methodological Answer :

  • Directing Groups : Pre-functionalization with electron-donating groups (e.g., -OH, -NH₂) guides bromine to specific positions .
  • Avoid N-Oxides : Halogenation of 1,8-naphthyridine N-oxides produces mixed products (e.g., 2-, 3-, and 4-bromo isomers in unpredictable ratios) .
  • Microwave-Assisted Synthesis : Enhances reaction control and reduces side products in heterocyclic brominations .

Q. What strategies mitigate decomposition during functionalization of this compound?

  • Methodological Answer :

  • Mild Methylation : Avoid aggressive agents (e.g., methyl iodide) that degrade the naphthyridine core; use protected intermediates .
  • Inert Atmosphere : Store and react under nitrogen/argon to prevent oxidation of sensitive bromo intermediates .
  • Stepwise Functionalization : Prioritize bromine substitution before introducing reactive groups (e.g., acrylamides) .

Q. How do computational methods resolve contradictions in spectroscopic data for brominated naphthyridines?

  • Methodological Answer :

  • TD-DFT Calculations : Optimize geometries (B3LYP/6-31G(d)) to predict UV-Vis spectra, resolving discrepancies between experimental and theoretical data (e.g., <10 nm wavelength deviations) .
  • Hydrogen Bonding Analysis : Simulate interactions (e.g., CTG/CTG triad binding) to validate NMR/fluorescence shifts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.